Enhanced Charge Carrier Mobility: 3-Nonylthiophene (P3NT) vs. 3-Decylthiophene (P3DT)
In a direct comparative study of poly(3-alkylthiophene) thin-film transistors, the polymer derived from 3-nonylthiophene, poly(3-nonylthiophene) (P3NT), demonstrates a significantly higher field-effect hole mobility compared to its longer-chain analog, poly(3-decylthiophene) (P3DT) [1]. This is attributed to the nonyl side chain providing an optimal balance between solution processability and π-stacking distance, whereas the longer decyl chain excessively dilutes the semiconducting core and disrupts molecular packing, hindering charge transport [1].
| Evidence Dimension | Field-effect hole mobility (μh) in OFET |
|---|---|
| Target Compound Data | μh = 0.02 cm²/(V·s) |
| Comparator Or Baseline | poly(3-decylthiophene) (P3DT), μh = 8 × 10⁻⁵ cm²/(V·s) |
| Quantified Difference | P3NT mobility is 250 times (2.5 × 10²) higher than P3DT. |
| Conditions | Thin-film field-effect transistor (FET) configuration, measurement of regioregular polymer films. |
Why This Matters
This 250x improvement in charge mobility is the decisive factor for selecting 3-nonylthiophene over 3-decylthiophene for applications requiring faster transistor switching speeds and higher current output.
- [1] A. Zen, M. Saphiannikova, D. Neher, et al. Field-Effect Mobility of Charge Carriers in Blends of Regioregular Poly(3-alkylthiophene)s. Journal of Applied Physics, 2003, 93(10), 6462-6466. View Source
